(S)-3-Methyl-2-pentanone

Atmospheric Chemistry Environmental Fate Kinetic Reactivity

(S)-3-Methyl-2-pentanone (CAS 2695-53-6) is a chiral aliphatic ketone and a key stereoisomer of 3-methyl-2-pentanone, containing a single stereocenter at the C3 position. Unlike the racemic mixture commonly encountered in industrial solvent applications, the (S)-enantiomer serves as a critical chiral building block and intermediate in asymmetric synthesis, natural product chemistry, and stereoselective biocatalysis.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
Cat. No. B8253672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Methyl-2-pentanone
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)C
InChIInChI=1S/C6H12O/c1-4-5(2)6(3)7/h5H,4H2,1-3H3/t5-/m0/s1
InChIKeyUIHCLUNTQKBZGK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Methyl-2-pentanone: Chiral Ketone Procurement & Differentiation Guide


(S)-3-Methyl-2-pentanone (CAS 2695-53-6) is a chiral aliphatic ketone and a key stereoisomer of 3-methyl-2-pentanone, containing a single stereocenter at the C3 position [1]. Unlike the racemic mixture commonly encountered in industrial solvent applications, the (S)-enantiomer serves as a critical chiral building block and intermediate in asymmetric synthesis, natural product chemistry, and stereoselective biocatalysis [2]. Its defined absolute configuration (S) imparts distinct reactivity and interaction profiles with chiral environments, making it a mandatory specification for research programs requiring enantiopure starting materials or stereochemical probes .

(S)-3-Methyl-2-pentanone: Why In-Class Compounds Are Not Interchangeable


Although (S)-3-methyl-2-pentanone shares the same molecular formula (C6H12O) and basic ketone functionality with its isomer 2-hexanone or its own (R)-enantiomer, substitution is not scientifically or operationally equivalent. The compound's chiral center dictates its behavior in stereoselective transformations, chiral recognition events, and biological interactions—domains where the racemic mixture or incorrect enantiomer yields fundamentally different outcomes [1]. Moreover, even among closely related methyl-branched pentanone isomers, the position of the methyl group significantly alters physicochemical properties and reactivity, as evidenced by divergent atmospheric oxidation kinetics and enzyme substrate specificities [2]. The quantitative evidence below establishes where (S)-3-methyl-2-pentanone delivers measurable, procurement-relevant differentiation.

(S)-3-Methyl-2-pentanone: Head-to-Head Quantitative Differentiation Data


OH Radical Reactivity: 3-Methyl-2-pentanone vs. Isomeric Ketones

In direct kinetic studies, 3-methyl-2-pentanone (3M2P) exhibits a 1.7-fold higher reaction rate with OH radicals compared to its positional isomer 2-methyl-3-pentanone (2M3P), but only 55% of the reactivity of 4-methyl-2-pentanone (4M2P). These differences arise from the accessibility of hydrogen atoms at specific carbon positions and the electronic environment around the carbonyl group, directly impacting atmospheric lifetime and degradation pathway predictions [1].

Atmospheric Chemistry Environmental Fate Kinetic Reactivity

Enzymatic Reduction: Stereospecificity of Short-Chain Alcohol Dehydrogenases

3-Methyl-2-pentanone functions as a substrate for NADH-dependent short-chain alcohol dehydrogenases (ADHs) from thermophilic organisms, including Carboxydothermus hydrogenoformans and Thermococcus sibiricus [1]. While the BRENDA enzyme database confirms its role in the reversible reduction to 3-methyl-2-pentanol, the stereochemical outcome is inherently governed by the enzyme's chiral active site. This stereospecificity distinguishes (S)-3-methyl-2-pentanone from its (R)-enantiomer and racemic mixture, as each enantiomer interacts with the enzyme's binding pocket in a diastereomeric transition state, leading to different kinetic parameters (e.g., Km, kcat) and product stereoselectivity.

Biocatalysis Enzyme Specificity Chiral Alcohol Synthesis

Stereochemical Integrity: Racemization Susceptibility Under Acidic Conditions

(R)-3-Methyl-2-pentanone undergoes racemization when exposed to acidic conditions, as the α-proton adjacent to the carbonyl group becomes labile via enolization, leading to loss of stereochemical integrity [1]. This behavior is common to both enantiomers and highlights the inherent configurational lability of α-chiral ketones. In contrast, (S)-3-methyl-2-pentanone synthesized and handled under non-acidic conditions maintains its optical purity, enabling its use as a chiral building block in multistep syntheses. The rate of racemization can be minimized through careful pH control and low-temperature processing.

Synthetic Methodology Process Chemistry Chiral Stability

Chiral Pool Synthesis: Enantioselective Access to Natural Product Filbertone

(S)-3-Methyl-2-pentanone is a key intermediate in the synthesis of filbertone [(E)-5-methylhept-2-en-4-one], the principal flavor component of hazelnuts. A biomimetic approach yielded enantiomerically enriched (3S)-3-methylpentan-2-one with 70% enantiomeric excess (ee), which closely matches the natural filbertone isolated from raw hazelnuts (ee = 55–63%) [1][2]. This high ee value is essential for replicating the authentic organoleptic profile, as the (R)-enantiomer of filbertone exhibits a different odor character and intensity.

Flavor Chemistry Asymmetric Synthesis Natural Product

(S)-3-Methyl-2-pentanone: Procurement-Driven Application Scenarios


Enantioselective Biocatalysis: Chiral Alcohol Production

Leveraging the stereospecificity of alcohol dehydrogenases from thermophiles, (S)-3-methyl-2-pentanone is the preferred substrate for synthesizing enantiopure (2R,3S)- or (2S,3S)-3-methyl-2-pentanol, valuable chiral building blocks for pharmaceuticals and agrochemicals. Use of the racemate would yield a complex stereoisomeric mixture requiring expensive chromatographic resolution, whereas the enantiopure ketone streamlines the biocatalytic process to a single diastereomeric product [1].

Atmospheric Chemistry Modeling & Environmental Risk Assessment

For research groups studying volatile organic compound (VOC) emissions from industrial solvents, the distinct OH radical reaction rate of 3-methyl-2-pentanone (kOH = 6.02 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) relative to its isomers 2M3P and 4M2P is critical for accurate atmospheric lifetime estimation and photochemical ozone creation potential (POCP) calculations. This data supports regulatory compliance and green solvent selection [2].

Chiral Building Block for Natural Product Synthesis

As demonstrated in the enantioselective synthesis of filbertone, (S)-3-methyl-2-pentanone serves as a strategic chiral pool starting material. Procurement of the (S)-enantiomer with high enantiomeric excess (e.g., ≥95%) is mandatory to achieve the target 70% ee in the advanced intermediate, which mirrors the natural enantiomeric composition of hazelnut-derived filbertone and ensures fidelity to the authentic flavor profile [3].

Stereochemical Probe in Reaction Mechanism Studies

The well-documented racemization behavior of α-chiral ketones makes (S)-3-methyl-2-pentanone an excellent probe for investigating enolization kinetics, asymmetric protonation, and the stereochemical integrity of synthetic sequences. The quantifiable loss of optical activity under defined acidic or basic conditions provides a direct readout of reaction conditions that preserve or compromise stereochemistry [4].

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